2-Hydroxypropylphosphonic acid

説明

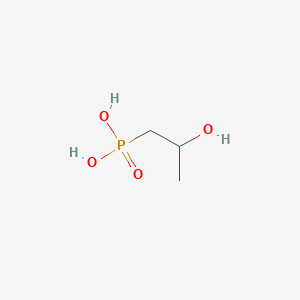

Structure

3D Structure

特性

分子式 |

C3H9O4P |

|---|---|

分子量 |

140.07 g/mol |

IUPAC名 |

2-hydroxypropylphosphonic acid |

InChI |

InChI=1S/C3H9O4P/c1-3(4)2-8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7) |

InChIキー |

ZFVCONUOLQASEW-UHFFFAOYSA-N |

SMILES |

CC(CP(=O)(O)O)O |

正規SMILES |

CC(CP(=O)(O)O)O |

同義語 |

2-hydroxypropylphosphonic acid |

製品の起源 |

United States |

Biosynthetic Pathways and Enzymology of 2 Hydroxypropylphosphonic Acid

Identification of Biosynthetic Gene Clusters and Enzymes

The genetic blueprints for phosphonate (B1237965) biosynthesis are typically found organized in biosynthetic gene clusters (BGCs). nih.gov These clusters contain the genes encoding all the necessary enzymes for the pathway, which simplifies their identification and study through genome mining techniques. pnas.orgnih.gov

The formation of 2-HPP and its subsequent conversion is accomplished by a series of specialized enzymes. The biosynthesis of fosfomycin (B1673569), a representative phosphonate, showcases two convergent pathways that both lead to (S)-2-HPP as a key intermediate before the final epoxidation step.

One of the most crucial enzymes in this context is (S)-2-hydroxypropylphosphonic acid epoxidase, commonly known as HppE. uniprot.orgmit.edu HppE is a mononuclear non-heme iron-dependent enzyme that catalyzes the final step in fosfomycin biosynthesis: the oxidative epoxidation of (S)-2-hydroxypropylphosphonate to form (1R,2S)-epoxypropylphosphonate (fosfomycin). uniprot.orgnih.govnih.gov

The pathway begins with the rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), a reaction catalyzed by phosphoenolpyruvate mutase (PepM). frontiersin.orgmicrobiologyresearch.org In streptomycetes, the pathway to fosfomycin proceeds through the following key enzymatic steps leading to and beyond 2-HPP:

Fom1 (PepM domain): Catalyzes the conversion of PEP to PnPy.

Fom2 (PnPy decarboxylase): Decarboxylates PnPy to produce phosphonoacetaldehyde (B103672) (PnAA). hawaii.edu

FomC (PnAA reductase): Reduces PnAA to 2-hydroxyethylphosphonate (2-HEP).

Psf3: An NADPH-dependent dehydrogenase that converts 2-oxopropylphosphonate (2-OPP) into (S)-2-HPP.

HppE (Fosfomycin biosynthesis protein 4): This epoxidase performs the final conversion of (S)-2-HPP into fosfomycin. uniprot.org

Table 1: Key Enzymes in 2-HPP Related Biosynthesis

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Phosphoenolpyruvate mutase | PepM / Fom1 | Catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), forming the initial C-P bond. | frontiersin.org, |

| Phosphonopyruvate decarboxylase | Ppd / Fom2 | Catalyzes the irreversible decarboxylation of PnPy to phosphonoacetaldehyde (PnAA). | frontiersin.org, |

| 2-oxopropylphosphonate reductase | Psf3 | Catalyzes the NADPH-dependent reduction of 2-oxopropylphosphonate (2-OPP) to (S)-2-hydroxypropylphosphonic acid ((S)-2-HPP). |

The genes responsible for producing phosphonates are typically clustered together on the chromosome of the producing organism. nih.gov This co-localization facilitates the coordinated expression of the pathway enzymes. The gene encoding phosphoenolpyruvate mutase, pepM, is a hallmark of most phosphonate biosynthetic pathways and is often used as a molecular marker to identify organisms with the potential to produce these compounds. pnas.orgnih.govnih.gov

Analysis of pepM gene neighborhoods provides significant insight into the diversity of phosphonate products. nih.gov While the initial C-P bond formation catalyzed by PepM is a nearly universal starting point, the subsequent enzymatic steps diverge to create a wide array of phosphonate molecules. nih.govmicrobiologyresearch.org The genes encoding these downstream enzymes are usually located adjacent to pepM, allowing researchers to predict the types of phosphonates that may be produced by a given pathway. nih.gov Studies have shown that approximately 5% of sequenced bacterial genomes contain pepM homologs, indicating that phosphonate biosynthesis is a common trait in microbes. nih.govnih.gov

Key Enzymes in the Biosynthesis of 2-Hydroxypropylphosphonic Acid, e.g., HppE

Substrate Specificity and Catalytic Mechanisms of Biosynthetic Enzymes

The enzymes in the 2-HPP pathway exhibit notable substrate specificity and employ complex catalytic mechanisms. HppE, in particular, has been a subject of extensive study.

HppE is a mononuclear iron enzyme that catalyzes the epoxidation of its natural substrate, (S)-2-hydroxypropylphosphonic acid ((S)-2-HPP), to produce the antibiotic fosfomycin. mit.edunih.gov The reaction is an unusual dehydrogenation that forms the oxirane ring of fosfomycin. nih.gov Interestingly, HppE also displays catalytic versatility by recognizing the enantiomer of its natural substrate, (R)-2-hydroxypropylphosphonic acid ((R)-2-HPP). nih.govnih.gov However, instead of epoxidation, HppE oxidizes (R)-2-HPP to 2-oxopropylphosphonic acid. nih.govnih.gov

The catalytic mechanism of HppE is proposed to involve a radical-mediated process. nih.gov Studies using substrate analogues provide evidence for the formation of a C2-centered radical intermediate during the oxidation of (R)-HPP. nih.govnih.gov The enzyme utilizes a mononuclear non-heme iron center and molecular oxygen. nih.govacs.org The mechanism likely involves the activation of oxygen to form a high-valent iron-oxo or iron-hydroperoxo intermediate, which then initiates the reaction. nih.govacs.org The stereochemical properties of the bound substrate dictate whether the reaction proceeds via epoxidation ((S)-HPP) or ketone formation ((R)-HPP). nih.gov X-ray crystal structures of HppE in complex with substrates have provided insight into how the active site orients the substrate for these specific reactions. mit.edu

Regulation of this compound Biosynthesis

The regulation of biosynthetic pathways for secondary metabolites like phosphonates is complex, ensuring that production occurs at the appropriate time and in response to specific environmental or physiological cues. While specific regulatory mechanisms for 2-HPP itself are not extensively detailed, the regulation of broader phosphonate metabolism provides a framework.

Expression of some phosphonate catabolic (degradative) pathways is controlled by the ambient concentration of inorganic phosphate (B84403) (Pi), often being repressed in high-Pi conditions. frontiersin.org However, it is likely that the regulation of biosynthetic pathways is controlled by different factors, potentially including substrate availability and pathway-specific regulatory proteins. frontiersin.org In many bacterial systems, genes encoding transcriptional regulators are found within or near the biosynthetic gene clusters themselves. For instance, the HppE protein from Streptomyces wedmorensis contains a predicted helix-turn-helix (HTH) DNA-binding motif, suggesting it may have a dual role in both catalysis and transcriptional regulation, although this function requires further experimental validation. uniprot.org The synthesis of polysaccharides, another class of biopolymers, is known to be influenced by the differential expression of genes encoding key enzymes in response to environmental factors, a principle that likely extends to secondary metabolite production. plos.orgnih.gov

Directed Biosynthesis and Metabolic Engineering Approaches for Phosphonate Production

The clustering of phosphonate biosynthetic genes makes them amenable to metabolic engineering and directed biosynthesis. Genome mining, guided by the presence of the pepM gene, has become a powerful strategy for discovering novel phosphonate natural products and their biosynthetic pathways. oup.compnas.orgnih.gov

By identifying "orphan" gene clusters—those for which the corresponding chemical product is unknown—researchers can prioritize organisms for further study. biorxiv.org Characterization of strains containing novel gene clusters has led to the discovery of new phosphonate structures and unprecedented enzymatic reactions. pnas.org For example, large-scale screening of thousands of actinomycetes for pepM has uncovered dozens of distinct groups of biosynthetic gene clusters likely to produce unknown compounds. pnas.org

Once a gene cluster is identified, it can be expressed in a heterologous host, which is a common strategy in metabolic engineering to produce a desired compound or to study the function of the pathway. This approach can increase the yield of a specific phosphonate or create novel derivatives. Furthermore, cell-free protein synthesis systems are emerging as a tool for rapidly prototyping and engineering biosynthetic pathways, allowing researchers to produce complex enzymes from their encoding DNA and directly test their function in multistep reactions in vitro. biorxiv.org These advanced genetic and metabolic engineering strategies are crucial for expanding the chemical diversity of phosphonates and enhancing their production for pharmaceutical and agricultural applications. mdpi.com

Synthetic Methodologies for 2 Hydroxypropylphosphonic Acid and Its Analogs

Chemical Synthesis of the Phosphonic Acid Moiety

The creation of the phosphonic acid functional group is a cornerstone of synthesizing the target compound and its analogs. The most prevalent methods begin with phosphonate (B1237965) esters, which are subsequently hydrolyzed to yield the final phosphonic acid.

One of the most widely used techniques is the dealkylation of dialkyl phosphonates. This can be achieved under strong acidic conditions, often using concentrated hydrochloric acid. nih.gov A more chemoselective alternative is the McKenna procedure, a two-step process that involves the reaction of the dialkyl phosphonate with bromotrimethylsilane (B50905) (BTMS), followed by methanolysis to yield the phosphonic acid. nih.gov This method is valued for its mild conditions and effectiveness. nih.gov

Another significant route is the catalytic hydrogenolysis of dibenzyl phosphonates. nih.gov In this approach, the benzyl (B1604629) protecting groups are removed using hydrogen gas and a palladium on charcoal (Pd/C) catalyst. nih.govresearchgate.net This method provides an alternative to acidic hydrolysis. researchgate.net Similarly, diphenyl phosphonates can be converted to phosphonic acids using Adam's catalyst (PtO₂) and hydrogen. researchgate.net The synthesis of the initial phosphonate esters themselves can be accomplished through reactions like the Michaelis-Arbuzov reaction, which involves treating an α-haloketone with a trialkylphosphite. google.com

Table 3.1: Overview of General Synthesis Methods for the Phosphonic Acid Moiety

| Method | Precursor | Key Reagents | Description | Citation |

|---|---|---|---|---|

| Acidic Hydrolysis | Dialkyl Phosphonate | Concentrated HCl | Harsh dealkylation of the phosphonate ester to form the phosphonic acid. | nih.gov |

| McKenna Procedure | Dialkyl Phosphonate | 1. Bromotrimethylsilane (BTMS) 2. Methanol | A mild, two-step dealkylation that is highly chemoselective. | nih.gov |

| Catalytic Hydrogenolysis | Dibenzyl Phosphonate | H₂, Palladium on Charcoal (Pd/C) | Removal of benzyl protecting groups under reductive conditions to yield the phosphonic acid. | nih.govresearchgate.net |

| Michaelis-Arbuzov Reaction | α-Haloketone, Trialkylphosphite | - | Forms the initial C-P bond to create a ketophosphonate, a precursor to the final product. | google.com |

Stereoselective Synthesis of 2-Hydroxypropylphosphonic Acid Enantiomers

Achieving stereochemical control is crucial for producing specific enantiomers of this compound. Several strategies have been developed to synthesize the (R)- and (S)-isomers with high purity.

One effective method is the asymmetric hydrogenation of a precursor like dimethyl 2-oxopropylphosphonate. google.com This reaction can be catalyzed by a ruthenium-optically active phosphine (B1218219) complex, such as those containing BINAP ligands, to produce the desired optically active hydroxyalkylphosphonate. google.com

Another common strategy is the resolution of a racemic mixture. For instance, racemic dimethyl (±)-3-(N,N-dibenzylamino)-2-hydroxypropylphosphonate can be resolved using (S)-O-methylmandelic acid to separate the enantiomers, which can then be converted to the respective enantiomers of γ-amino-β-hydroxypropylphosphonic acid. researchgate.net Stereoselective reduction of β-ketophosphonates is also a viable route. thieme-connect.comthieme-connect.com For example, di(1R,2S,5R)-menthyl ketophosphonate can be reduced using chiral complexes prepared from sodium borohydride (B1222165) and tartaric acid to yield stereochemically pure (S)- and (R)-2-hydroxy-3-chloropropylphosphonates. researchgate.net

Table 3.2: Methods for Stereoselective Synthesis of this compound Enantiomers

| Method | Starting Material | Key Reagent/Catalyst | Outcome | Citation |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Dimethyl 2-oxopropylphosphonate | Ruthenium-optically active phosphine complex (e.g., Ru-BINAP) | Direct synthesis of optically active hydroxyalkylphosphonates. | google.com |

| Classical Resolution | Racemic dimethyl (±)-3-(N,N-dibenzylamino)-2-hydroxypropylphosphonate | (S)-O-methylmandelic acid | Separation of enantiomers for subsequent conversion. | researchgate.net |

| Stereoselective Reduction | Di(1R,2S,5R)-menthyl ketophosphonate | Sodium borohydride with chiral tartaric acid | Formation of stereochemically pure hydroxypropylphosphonate precursors. | researchgate.net |

Chemoenzymatic Synthesis Strategies

The integration of enzymatic steps into chemical synthesis pathways offers high selectivity and mild reaction conditions. Several chemoenzymatic routes have been developed for this compound and its analogs.

Enzymatic kinetic resolution is a powerful tool. For example, racemic phosphocarnitine precursors can be resolved using baker's yeast, which selectively reduces one enantiomer of diethyl 3-chloro-2-oxopropanephosphonate, allowing for the separation and synthesis of both (R)- and (S)-phosphocarnitine. acs.org Lipases are also used for the resolution of racemic hydroxyalkenylphosphonates through the selective hydrolysis of their corresponding acetates. researchgate.net

Furthermore, specific enzymes can catalyze unique transformations. The enzyme chloroperoxidase can be used to react propenylphosphonic acid with hydrogen peroxide and chloride ions to produce racemic 1-chloro-2-hydroxypropylphosphonic acid, a useful intermediate. google.com In the biosynthesis of fosfomycin (B1673569), the enzyme (S)-2-hydroxypropylphosphonic acid epoxidase (HppE) converts (S)-2-hydroxypropylphosphonic acid into the corresponding epoxide. nih.gov

Table 3.3: Chemoenzymatic Synthesis Strategies

| Enzyme | Reaction Type | Substrate | Product/Purpose | Citation |

|---|---|---|---|---|

| Baker's Yeast | Kinetic Resolution (Reduction) | Diethyl 3-chloro-2-oxopropanephosphonate | Separation of enantiomers for phosphocarnitine synthesis. | acs.org |

| Lipase | Kinetic Resolution (Hydrolysis) | Racemic acetoxyalkenylphosphonates | Production of optically active hydroxyalkenylphosphonates. | researchgate.net |

| Chloroperoxidase | Halohydrin Formation | Propenylphosphonic acid | Synthesis of 1-chloro-2-hydroxypropylphosphonic acid. | google.com |

| (S)-2-Hydroxypropylphosphonic acid epoxidase (HppE) | Epoxidation | (S)-2-Hydroxypropylphosphonic acid | Biosynthesis of fosfomycin. | nih.gov |

Development of Novel Synthetic Routes to Phosphonic Acid Derivatives

Ongoing research continues to yield novel and more efficient synthetic methods for phosphonic acid derivatives, often focusing on new catalysts, reaction conditions, and molecular scaffolds.

One innovative approach involves the use of copper nanoparticles on activated carbon as a catalyst for the multi-component alkyne-azide 1,3-dipolar cycloaddition. mdpi.com This "click chemistry" approach, conducted in water, allows for the synthesis of new 1,2,3-triazolylphosphonates in moderate to good yields. mdpi.com Another versatile route is the highly selective single Michael addition of diethyl vinylphosphonate (B8674324) to alkylamines, which provides access to a wide variety of multifunctional phosphonates, including aminoalkylphosphonates and phosphonate-functional silanes. acs.org

Improvements to existing methods have also been developed. For example, the McKenna synthesis of phosphonic acids from their diesters has been significantly accelerated using microwave irradiation. mdpi.com This technique preserves the chemoselectivity of the original reaction while reducing reaction times from hours to minutes. mdpi.com Palladium-catalyzed reactions, such as the Hirao reaction, provide a universal method for the phosphonylation of various substrates, enabling the synthesis of a broad range of substituted ligands and functional molecules. researchgate.net

Table 3.4: Examples of Novel Synthetic Routes

| Method | Key Feature | Catalyst/Reagent | Products | Citation |

|---|---|---|---|---|

| Alkyne-Azide Cycloaddition | Green chemistry, multicomponent reaction | Copper nanoparticles on activated carbon | 1,2,3-Triazolylphosphonates | mdpi.com |

| Michael Addition | High selectivity, versatile | Diethyl vinylphosphonate, alkylamines | Multifunctional phosphonates (aminoalkylphosphonates, silanes) | acs.org |

| Microwave-Accelerated McKenna Synthesis | Drastically reduced reaction times | Bromotrimethylsilane (BTMS), microwave irradiation | Phosphonic acids | mdpi.com |

| Palladium-Catalyzed Phosphonylation | Broad substrate scope | Palladium catalysts | Arylphosphonates and other functionalized phosphonates | researchgate.net |

Solid-Phase Synthesis Approaches for Related Phosphonates

Solid-phase synthesis is a powerful technique for the parallel synthesis of diverse compound libraries and for constructing complex molecules like oligonucleotides. This approach has been successfully adapted for the synthesis of various phosphonates.

One method utilizes phosphoramidite (B1245037) chemistry on a hydroxymethyl polystyrene resin to produce a range of alkyl hydrogen methylphosphonates. tandfonline.com Another significant application is in the synthesis of modified oligonucleotides. mdpi.com H-phosphonate chemistry is employed on a solid support to create chimeric oligonucleotides containing phosphonate and phosphorothioate (B77711) linkages. mdpi.comnih.gov The H-phosphonate monomers are coupled on the solid support, and the resulting linkages can be oxidized, sulfurized, or amidated to introduce diverse modifications. mdpi.com

This H-phosphonate approach is also used for the synthesis of oligodeoxyribonucleoside boranophosphates. acs.org The process involves the elongation of the chain on a solid support via H-phosphonate chemistry, followed by a boronation step to create the final boranophosphate linkages. acs.org These solid-phase methods are essential for generating libraries of peptidylphosphonates and other phosphonate-containing compounds for screening and other applications. google.com

Table 3.5: Solid-Phase Synthesis Approaches for Phosphonates

| Approach | Solid Support | Key Chemistry | Product Type | Citation |

|---|---|---|---|---|

| Phosphoramidite Chemistry | Hydroxymethyl polystyrene resin | Phosphoramidite coupling | Alkyl hydrogen methylphosphonates | tandfonline.com |

| H-Phosphonate Chemistry | Various (e.g., CPG, polystyrene) | H-phosphonate coupling followed by oxidation/sulfurization | Chimeric oligonucleotides (phosphonate, phosphorothioate) | mdpi.comnih.gov |

| H-Phosphonate and Boronation | Polystyrene, CPG, silica (B1680970) gel | H-phosphonate coupling followed by silylation and boronation | Oligodeoxyribonucleoside boranophosphates | acs.org |

| Combinatorial Synthesis | Glass slides, beads | Phosphonate building blocks with photoremovable groups | Peptidylphosphonate libraries | google.com |

Molecular Mechanisms of Action and Biochemical Interactions

Enzyme Inhibition Kinetics and Characterization

The study of 2-hydroxypropylphosphonic acid (2-HPP) and its derivatives reveals complex interactions with various enzymes, characterized by different modes of inhibition. These interactions are fundamental to understanding its biological role, particularly as a precursor to the antibiotic fosfomycin (B1673569).

Enzyme inhibitors can be broadly classified as either reversible or irreversible. Reversible inhibitors bind to an enzyme temporarily, and their effect can be nullified, for instance, by increasing the substrate concentration. interesjournals.orgyoutube.com Irreversible inhibitors, in contrast, typically form a permanent, covalent bond with the enzyme, leading to a lasting loss of catalytic activity. interesjournals.orglibretexts.org

While 2-HPP itself primarily acts as a substrate for enzymes like (S)-2-hydroxypropylphosphonic acid epoxidase (HppE), certain analogs demonstrate inhibitory properties. For example, the fluorinated analog (S)-[1-F2]HPP has been identified as an inhibitor of HppE.

The most significant example of irreversible inhibition related to 2-HPP involves its downstream product, fosfomycin. Fosfomycin is a clinically important antibiotic that irreversibly inactivates the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). nih.govnih.govnih.gov This enzyme is critical for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. nih.govnih.gov The mechanism involves the drug's epoxide ring being attacked by a cysteine residue in the active site of MurA, resulting in a stable, covalent bond that permanently deactivates the enzyme. nih.govnih.gov This irreversible action is central to the bactericidal effect of fosfomycin.

The phosphonate (B1237965) group is recognized for its versatility as a mimic of transition-states, intermediates, and primary metabolites in enzymatic reactions. researchgate.net This mimicry is a key feature of the biological activity of many organophosphonic acids.

Fosfomycin, derived from the enzymatic conversion of (S)-2-HPP, provides a classic example of substrate mimicry. researchgate.netutexas.edu It acts as an analog of phosphoenolpyruvate (B93156) (PEP), the natural substrate for the MurA enzyme. nih.govsmolecule.com By mimicking PEP, fosfomycin binds to the MurA active site, leading to the irreversible inhibition that disrupts bacterial cell wall synthesis. smolecule.com

Transition state analogs are stable molecules designed to resemble the unstable transition state of an enzyme-catalyzed reaction. biorxiv.org They often bind to enzymes with much higher affinity than the actual substrates or products, making them potent inhibitors. biorxiv.org While 2-HPP itself is a substrate, its phosphonate structure is a key feature that allows its product, fosfomycin, to effectively mimic the tetrahedral transition state of the reaction catalyzed by MurA.

Irreversible vs. Reversible Inhibition Studies

Specificity and Selectivity Towards Biochemical Targets (e.g., MurA inhibition)

The biochemical activity of 2-HPP is intrinsically linked to the high specificity of the enzymes that process it and the selective action of its metabolic products. The primary enzyme in its biosynthetic pathway, (S)-2-hydroxypropylphosphonic acid epoxidase (HppE), exhibits remarkable stereospecificity. It distinguishes between the enantiomers of 2-HPP, converting (S)-2-HPP into the epoxide fosfomycin, while transforming (R)-2-HPP into the corresponding ketone, 2-ketopropylphosphonate. nih.gov This demonstrates the enzyme's highly specific recognition and orientation of the substrate within its active site.

The resulting antibiotic, fosfomycin, displays high selectivity for its target, the MurA enzyme, which is essential for bacterial survival but absent in humans, making it an effective antibacterial agent. nih.govsmolecule.com The specificity of this interaction is highlighted by the covalent modification of a specific cysteine residue (Cys115 in E. coli MurA) in the enzyme's active site, which prevents the binding of the natural substrate, phosphoenolpyruvate. nih.govnih.gov This targeted action disrupts the very first committed step of peptidoglycan biosynthesis, leading to cell lysis and death. smolecule.com

Allosteric Modulation and Binding Site Analysis (e.g., Fe2+ or Zn2+ binding in HppE)

Current research focuses on the direct binding of 2-HPP to the active site of enzymes rather than allosteric modulation, where a molecule binds to a secondary site to influence activity. The enzyme HppE, which catalyzes the conversion of (S)-2-HPP to fosfomycin, contains a mononuclear non-heme iron center within its active site. nih.gov

Detailed binding analysis using techniques such as X-ray crystallography and electron paramagnetic resonance (EPR) spectroscopy has provided significant insights:

Metal Ion Coordination: HppE is a metalloenzyme that can utilize either Fe²⁺ or Zn²⁺ for its catalytic activity. nih.gov The metal ion is located in the catalytic domain, which features a cupin fold structure. nih.govnih.gov

Bidentate Chelation: Studies have shown that (S)-2-HPP binds directly to the Fe(II) ion in the active site. This binding occurs in a bidentate fashion, where both the hydroxyl group and the phosphonate group of the substrate coordinate with the iron center. researchgate.net This chelation is crucial for positioning the substrate correctly for the subsequent reaction.

Role of the Metal Ion: The divalent cation (Fe²⁺ or Zn²⁺) acts as a Lewis acid, which polarizes the substrate. This activation, aided by flavin mononucleotide (FMN) reduction, facilitates the epoxidation reaction. nih.gov The direct coordination of the negatively charged phosphonate group to the iron center is believed to help activate the Fe(II) for its reaction with the oxidant, which was for many years thought to be O₂ but has more recently been shown to be H₂O₂. nih.govnih.gov

The table below summarizes the key interactions within the HppE active site.

| Component | Role in Catalysis | Interaction with 2-HPP | Supporting Evidence |

|---|---|---|---|

| Fe(II)/Zn(II) Ion | Acts as a Lewis acid to activate the substrate. | Directly binds to both the hydroxyl and phosphonate groups of 2-HPP (bidentate chelation). | X-ray Crystallography, EPR Spectroscopy nih.gov |

| 2-His-1-Carboxylate Facial Triad (B1167595) | Serves as the endogenous ligands for the iron ion. | Creates the binding pocket for the metal cofactor. | X-ray Crystallography nih.gov |

| Flavin Mononucleotide (FMN) | Required cofactor for the redox reaction. | Facilitates hydride abstraction from the substrate. | Structure-reactivity analyses nih.gov |

| Substrate (S)-2-HPP | Undergoes epoxidation to form fosfomycin. | Chelates the active site metal ion. | EPR Spectroscopy with 17O-enriched substrate |

Effects on Cellular Metabolic Pathways and Signal Transduction

The primary and most profound effect of this compound on cellular metabolism is its role as a direct precursor in the biosynthetic pathway of fosfomycin. nih.govutexas.edu The conversion of 2-HPP to fosfomycin by the HppE enzyme is a critical step in producing this potent antibiotic.

The ultimate impact on metabolic pathways is therefore exerted by fosfomycin, which critically disrupts the bacterial peptidoglycan synthesis pathway . nih.govnih.gov This pathway is essential for constructing the bacterial cell wall, a structure vital for maintaining cell integrity and survival. By irreversibly inhibiting the MurA enzyme, fosfomycin blocks the production of N-acetylmuramic acid, a fundamental building block of peptidoglycan. smolecule.com This disruption leads to a faulty cell wall, ultimately causing bacterial cell lysis and death. smolecule.com

The existing literature on 2-HPP focuses predominantly on its role in this specific biosynthetic and antibacterial context. There is currently limited information available regarding direct effects of 2-HPP itself on broader cellular signal transduction cascades in mammalian or bacterial cells. The compound's significance is defined by its conversion into a molecule that targets a crucial metabolic pathway in bacteria.

Comparative Analysis of Mechanism with Structurally Related Compounds

The enzyme HppE displays a fascinating ability to catalyze distinct chemical reactions on structurally similar substrates, providing a rich platform for comparative mechanistic analysis.

(S)-2-HPP vs. (R)-2-HPP: The stereochemistry at the C2 position of the substrate dictates the reaction outcome.

(S)-2-Hydroxypropylphosphonate ((S)-2-HPP): The natural substrate undergoes an oxidative epoxidation, where the C1 pro-R hydrogen is removed and coupled to the C2 oxygen, yielding the antibiotic fosfomycin. nih.gov

(R)-2-Hydroxypropylphosphonate ((R)-2-HPP): This enantiomer is not converted to an epoxide. Instead, HppE catalyzes a dehydrogenation reaction, abstracting a hydrogen from the C2 carbon to form the corresponding ketone, 2-ketopropylphosphonate. nih.gov

Hydroxypropylphosphonates vs. Hydroxypropylphosphonates: Changing the position of the hydroxyl and phosphonate groups also leads to a completely different, unprecedented enzymatic reaction.

(R)-1-Hydroxypropylphosphonate ((R)-1-HPP): When presented with this substrate analog, HppE catalyzes a biologically unique 1,2-phosphono migration. nih.govscispace.com The reaction is proposed to proceed through the formation of a substrate-derived carbocation intermediate, resulting in the product 2-phosphonopropanal. nih.govscispace.com This transformation highlights the remarkable catalytic versatility of the HppE active site.

Fosfomycin vs. Phosphoenolpyruvate (PEP): The product of the HppE reaction, fosfomycin, can be compared to the natural substrate it mimics.

Fosfomycin: Acts as a potent irreversible inhibitor of the MurA enzyme. nih.govsmolecule.com Its stable epoxide ring allows for covalent bond formation with a cysteine residue in the enzyme's active site. nih.gov

Phosphoenolpyruvate (PEP): As the natural substrate, PEP binds reversibly to MurA and participates in the transfer of an enolpyruvyl group to UDP-N-acetylglucosamine. Fosfomycin's structural similarity allows it to occupy the same binding site, but its chemical nature leads to inactivation rather than catalysis. smolecule.com

The following table summarizes the different reactions catalyzed by HppE on various substrates.

| Substrate | Enzyme | Reaction Type | Product | Reference |

|---|---|---|---|---|

| (S)-2-Hydroxypropylphosphonate | HppE | Epoxidation (Dehydrogenation) | Fosfomycin | nih.gov |

| (R)-2-Hydroxypropylphosphonate | HppE | Dehydrogenation | 2-Ketopropylphosphonate | nih.gov |

| (S)-1-Hydroxypropylphosphonate | HppE | Dehydrogenation | Acyl phosphonate | nih.gov |

| (R)-1-Hydroxypropylphosphonate | HppE | 1,2-Phosphono Migration | 2-Phosphonopropanal | nih.govscispace.com |

Structure Activity Relationship Sar Studies of 2 Hydroxypropylphosphonic Acid Derivatives

Design and Synthesis of Analogs for SAR Exploration

The design and synthesis of analogs of 2-hydroxypropylphosphonic acid are foundational to SAR studies. Researchers have developed various synthetic strategies to introduce structural diversity and probe the chemical space around the core scaffold.

A common approach involves the modification of the propyl chain, the hydroxyl group, and the phosphonic acid moiety. For instance, analogs with varying chain lengths, such as 2-hydroxyethylphosphonic acid and (S)-2-hydroxybutylphosphonic acid, have been synthesized to investigate the impact of the alkyl chain on biological activity. nih.gov The synthesis of these analogs often starts from commercially available precursors, such as (S)-2-aminobutyric acid for the butyl analog. nih.gov

Another key synthetic route involves the ring-opening of epoxides. For example, racemic 1-chloro-2-hydroxypropylphosphonic acid can be prepared by reacting propenylphosphonic acid with hydrogen peroxide and a chloride ion in the presence of the enzyme chloroperoxidase. google.com This chlorohydrin can then be converted to racemic (cis-1,2-epoxypropyl) phosphonic acid, a known antibacterial agent. google.com The stereochemistry of the starting propenylphosphonic acid (cis or trans) dictates the stereochemistry of the resulting chlorohydrin (threo or erythro, respectively). google.com

Enantiomerically enriched derivatives are also crucial for SAR studies. For example, N-Boc-protected (R)- and (S)-2,3-diaminopropylphosphonates have been synthesized from corresponding (aziridin-2-yl)methylphosphonates through a regiospecific ring-opening reaction. mdpi.com Similarly, treatment of these aziridine (B145994) precursors with glacial acetic acid leads to the formation of 2-amino-3-acetoxypropylphosphonates. mdpi.com

The synthesis of substrate analogs lacking either the phosphonate (B1237965) or hydroxyl group has also been undertaken to understand the importance of these functional groups for biological activity. nih.gov For example, (S)-2-hydroxybutyric acid (with a carboxylic acid replacing the phosphonate) and isobutylphosphonic acid (with a methyl group instead of the C-2 hydroxyl) have been prepared and studied. nih.gov

The following table summarizes some of the synthesized analogs and their starting materials:

| Analog Name | Starting Material/Method | Reference |

| (S)-2-Hydroxybutylphosphonic acid | (S)-2-Aminobutyric acid | nih.gov |

| 2-Hydroxyethylphosphonic acid | Not specified | nih.gov |

| Racemic 1-chloro-2-hydroxypropylphosphonic acid | Propenylphosphonic acid | google.com |

| (R)- and (S)-2,3-Diaminopropylphosphonates | (R)- and (S)-N-Bn-(aziridin-2-yl)methylphosphonates | mdpi.com |

| (S)-2-Hydroxybutyric acid | Not specified | nih.gov |

| Isobutylphosphonic acid | Not specified | nih.gov |

| (1-Hydroxy-2-methylpropyl)phosphonic acid | Dimethyl phosphite (B83602) and isobutyraldehyde | nih.gov |

| 1-Hydroxypropylphosphonic acid | Dimethyl phosphite and propanal | nih.gov |

Positional and Substituent Effects on Biochemical Activity

The biochemical activity of this compound derivatives is highly sensitive to the position and nature of substituents on the molecule. SAR studies have revealed critical insights into how these modifications affect interactions with biological targets.

Importance of the Hydroxyl and Phosphonate Groups: The hydroxyl and phosphonate groups are essential for the biological activity of these compounds. nih.gov Studies on substrate analogs have shown that compounds lacking either of these functional groups are not turned over by enzymes like (S)-2-hydroxypropylphosphonic acid epoxidase (HppE). nih.govnih.gov For instance, (S)-2-hydroxybutyric acid, where the phosphonate is replaced by a carboxylate, and isobutylphosphonic acid, where the C-2 hydroxyl is replaced by a methyl group, are not substrates for HppE. nih.gov This highlights the necessity of both the phosphonate for binding and the hydroxyl group for the catalytic reaction.

Effect of Chain Length and Substituents: Modifications to the carbon chain between the hydroxyl and phosphonate groups can significantly alter activity. Elongation of this chain has been shown to allow binding to the active site of enzymes in various orientations, leading to the formation of different products like keto and diol compounds, but often preventing the formation of a stable epoxide. nih.gov

The introduction of bulky terminal groups on the core structure of HPP can be tolerated to some extent. (R)- and (S)-analogs with such modifications were found to be turned over by HppE, yielding products analogous to those from the parent compounds. nih.gov However, feeding experiments with Streptomyces fradiae, a producer of the antibiotic fosfomycin (B1673569), showed that while (S)-2-hydroxybutylphosphonic acid was converted to its corresponding epoxide analog, 2-hydroxyethylphosphonic acid was not. nih.gov This suggests that a certain chain length is optimal for enzymatic conversion.

Fluorination Effects: Fluorination at the C-1 position has been explored to probe electronic and steric effects. EPR studies of Fe(II)-HppE nitrosyl complexes with fluorinated substrate analogs showed that fluorine substitution at C-1 has little effect on the electronic symmetry of the enzyme-substrate-nitrosyl complex, suggesting a similar binding mode to the non-fluorinated parent compounds. nih.gov

The following table summarizes the effects of some key substitutions on the biochemical activity of this compound derivatives:

| Modification | Effect on Biochemical Activity | Reference |

| Replacement of phosphonate with carboxylate | Loss of activity (not a substrate for HppE) | nih.gov |

| Replacement of C-2 hydroxyl with methyl | Loss of activity (not a substrate for HppE) | nih.gov |

| Elongation of the carbon chain | Altered product formation (keto and diol products), no stable epoxide | nih.gov |

| Addition of bulky terminal groups | Tolerated, turnover to analogous products | nih.gov |

| Shortening of the carbon chain (ethyl analog) | Not converted to epoxide by S. fradiae | nih.gov |

| Lengthening of the carbon chain (butyl analog) | Converted to epoxide by S. fradiae | nih.gov |

| Fluorination at C-1 | Little effect on binding mode to HppE | nih.gov |

Stereochemical Influences on Target Binding and Efficacy

A prominent example of stereochemical influence is observed in the enzymatic conversion of this compound (HPP) by (S)-2-hydroxypropylphosphonic acid epoxidase (HppE). This enzyme exhibits strict stereoselectivity, converting (S)-HPP into the antibiotic fosfomycin, while the (R)-enantiomer, (R)-HPP, is converted to 2-oxopropylphosphonic acid (a ketone). nih.govnih.gov This demonstrates that the stereochemistry at the C-2 position determines the regiospecificity of the initial hydrogen atom abstraction by the enzyme. acs.org

Spectroscopic studies have shown that both (S)-HPP and (R)-HPP bind to the HppE active site in a similar manner, suggesting that the difference in their enzymatic fate is not due to a gross difference in binding orientation. nih.gov Instead, the specific orientation of the substrate relative to the reactive iron-oxygen species in the active site, dictated by the C-2 stereochemistry, is crucial for the reaction outcome. nih.gov HppE is also highly stereospecific in its hydrogen atom abstraction from C-1 of (S)-HPP, specifically removing the pro-R hydrogen. nih.gov

The importance of a chelated binding mode, where both the hydroxyl and phosphonate groups of HPP bind to the Fe(II) ion in the active site, has been demonstrated through studies using 17O-enriched substrates. nih.gov This chelation fixes the substrate in a specific orientation, which is thought to be essential for aligning the substrate for the hydrogen atom abstraction step and subsequent antibiotic formation. nih.gov

Furthermore, the stereochemistry of the product itself can be critical for its biological activity. The enzymatic epoxidation of (S)-2-HPP by HppE results in the formation of the cis-epoxide, (1R,2S)-epoxypropylphosphonic acid (cis-Fos), with inversion of configuration at C1. nih.gov This cis-isomer is the more potent antibacterial agent. nih.gov

The following table summarizes the influence of stereochemistry on the interaction and efficacy of this compound derivatives:

| Stereoisomer | Interaction/Efficacy | Reference |

| (S)-2-Hydroxypropylphosphonic acid | Converted to fosfomycin by HppE | nih.govnih.gov |

| (R)-2-Hydroxypropylphosphonic acid | Converted to 2-oxopropylphosphonic acid by HppE | nih.govnih.gov |

| (S)-HPP (pro-R hydrogen at C-1) | Specifically abstracted by HppE | nih.gov |

| (1R,2S)-epoxypropylphosphonic acid (cis-Fos) | The more potent antibacterial epoxide isomer | nih.gov |

Computational Chemistry and Molecular Modeling in SAR Prediction

Computational chemistry and molecular modeling have become indispensable tools for predicting and rationalizing the structure-activity relationships of this compound derivatives. These in silico methods provide valuable insights into the molecular interactions that govern biological activity, complementing experimental studies.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein (receptor), to form a stable complex. researchgate.net For this compound derivatives, docking studies have been employed to understand their binding modes within the active sites of target enzymes. For example, docking simulations can help visualize how the phosphonic acid group interacts with key residues and metal ions in an enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating molecular descriptors (numerical representations of chemical properties) with the observed activity. nih.gov

In the context of this compound derivatives, QSAR models can be developed to predict the biological activity of new, unsynthesized analogs. This can help prioritize which compounds to synthesize and test, thereby saving time and resources. The process involves generating a set of molecular descriptors for a series of compounds with known activities, and then using statistical methods to build a predictive model. nih.gov These models can provide insights into which molecular properties (e.g., electronic, steric, hydrophobic) are most important for the desired biological effect.

The following table provides an overview of the application of computational methods in the SAR studies of this compound derivatives:

| Computational Method | Application | Reference |

| Molecular Docking | Predicting binding modes and affinities in enzyme active sites. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-receptor complexes and observing conformational changes over time. | nih.gov |

| Quantitative Structure-Activity Relationships (QSAR) | Developing predictive models for the biological activity of new analogs based on their chemical structure. | nih.gov |

Advanced Analytical and Spectroscopic Techniques in 2 Hydroxypropylphosphonic Acid Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Product Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of 2-HPPA and its metabolic products. Its high accuracy and resolving power allow for the precise determination of elemental compositions, which is crucial for identifying unknown metabolites and characterizing reaction products. researchgate.netnih.govhilarispublisher.com

In the context of 2-HPPA research, HRMS is employed for:

Metabolite Profiling: In complex biological samples, such as bacterial cultures or enzyme assays, HRMS can distinguish between a multitude of compounds. researchgate.netnih.gov This has been vital in tracing the metabolic fate of 2-HPPA and identifying downstream products in fosfomycin-producing organisms.

Reaction Product Analysis: When studying the enzymatic conversion of 2-HPPA by enzymes like (S)-2-hydroxypropylphosphonic acid epoxidase (HppE), HRMS is used to identify and quantify the products formed. This includes not only the primary product, fosfomycin (B1673569), but also potential byproducts or shunt products, providing a comprehensive view of the reaction.

Table 1: Application of High-Resolution Mass Spectrometry in 2-HPPA Research

| Application | Description | Significance |

| Metabolite Identification | HRMS provides accurate mass measurements, enabling the determination of the elemental composition of unknown metabolites in complex mixtures. researchgate.net | Crucial for discovering novel intermediates and products in the 2-HPPA metabolic pathway. |

| Reaction Monitoring | Allows for the real-time or near-real-time tracking of substrate consumption and product formation in enzymatic reactions involving 2-HPPA. | Provides kinetic data and insights into reaction efficiency and specificity. |

| Structural Elucidation | In combination with fragmentation techniques (MS/MS), HRMS helps to deduce the chemical structure of reaction products. researchgate.net | Essential for confirming the identity of fosfomycin and other related compounds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Enzyme Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of molecules in solution. In 2-HPPA research, both ¹H and ³¹P NMR are particularly powerful for elucidating the structure of intermediates and probing the interactions within enzyme-substrate complexes. thieme-connect.comwiley.comnih.gov

Key applications of NMR in this field include:

Structural Confirmation: NMR is used to confirm the chemical structure of synthesized 2-HPPA, its analogues, and enzymatic products like fosfomycin. thieme-connect.comresearchgate.net

Studying Enzyme-Substrate Interactions: NMR can provide information about the binding of 2-HPPA to the active site of enzymes like HppE. Changes in the chemical shifts of either the substrate or amino acid residues in the enzyme upon binding can reveal the mode of interaction. wiley.comnih.gov

Characterizing Intermediates: By carefully designing experiments, it is sometimes possible to detect and characterize transient intermediates in the enzymatic reaction, providing direct evidence for a proposed reaction mechanism.

Chromatographic Separations for Isomer Resolution and Purity Assessment in Research

Chromatographic techniques are fundamental for the separation, purification, and analysis of 2-HPPA and its various forms. Given that enzymatic reactions are often highly stereospecific, the ability to separate stereoisomers is of paramount importance. nih.govkau.edu.sa

Common chromatographic methods and their applications are:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analytical and preparative separation of 2-HPPA from reaction mixtures. sielc.com Chiral stationary phases can be employed to resolve the (R)- and (S)-enantiomers of 2-HPPA, which is critical for studying the stereospecificity of enzymes like HppE. jmb.or.krnih.gov

Gas Chromatography (GC): Although less common for non-volatile compounds like phosphonic acids, derivatization can make 2-HPPA amenable to GC analysis, which can be useful for certain applications, including the separation of volatile derivatives. nih.gov

Purity Assessment: All chromatographic methods are essential for assessing the purity of 2-HPPA samples used in research, ensuring that observed effects are due to the compound of interest and not contaminants. chromatographyonline.com

Table 2: Chromatographic Techniques in 2-HPPA Isomer and Purity Analysis

| Technique | Application | Key Findings |

| Chiral HPLC | Separation of (R)- and (S)-2-HPPA enantiomers. jmb.or.krnih.gov | Demonstrated the high enantioselectivity of enzymes involved in 2-HPPA metabolism. |

| Reversed-Phase HPLC | Purity assessment and quantification of 2-HPPA in reaction mixtures. sielc.com | Enabled the monitoring of reaction kinetics and determination of product yields. |

| Ion-Exchange Chromatography | Purification of 2-HPPA from synthesis or biological extracts. | Allows for the isolation of highly pure 2-HPPA for subsequent studies. |

X-ray Crystallography of Enzyme-Inhibitor Complexes (e.g., HppE-substrate/product complexes)

X-ray crystallography provides unparalleled, high-resolution three-dimensional structures of molecules, including complex biological macromolecules like enzymes. nih.govnih.govwikipedia.orgjic.ac.uk The crystallization of HppE, both in its apo form and in complex with its substrate (2-HPPA) or product (fosfomycin), has been a landmark achievement in understanding its function. rcsb.orgpnas.org

Key insights from X-ray crystallography include:

Active Site Architecture: The crystal structures have revealed the detailed geometry of the HppE active site, including the coordination of the essential iron ion by a facial triad (B1167595) of amino acid residues. nih.govnih.gov

Substrate Binding Modes: Crystallographic studies have shown that 2-HPPA can bind to the iron center in the HppE active site in at least two different modes: monodentate and bidentate. nih.govnih.gov This has significant implications for the proposed catalytic mechanism.

Conformational Changes: Comparison of the apoenzyme structure with substrate-bound structures has revealed conformational changes that occur upon substrate binding, suggesting a mechanism for how the enzyme prepares for catalysis. rcsb.org

Table 3: Key X-ray Crystal Structures in 2-HPPA Research

| PDB ID | Description | Resolution (Å) | Key Insights |

| 1ZZ7 | Fe(II)-HppE in complex with substrate (form 1) atomistry.com | 2.10 | Revealed a monodentate coordination of the substrate to the iron center. nih.govnih.gov |

| 1ZZ8 | Fe(II)-HppE in complex with substrate (form 2) pdbj.org | 2.30 | Showed a bidentate interaction of the substrate with the active site iron. nih.govresearchgate.net |

| 1ZZC | Co(II)-HppE in complex with Tris buffer rcsb.org | 1.80 | Provided a high-resolution view of the enzyme's active site in a resting state. |

Isotopic Labeling Studies for Pathway Elucidation and Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the fate of atoms through a chemical or biochemical pathway. nih.govwikipedia.org By replacing an atom in a substrate with a heavier, stable isotope (e.g., ²H, ¹³C, ¹⁸O), researchers can follow its journey into the final product, providing definitive evidence for reaction mechanisms. symeres.com

In the study of 2-HPPA and fosfomycin biosynthesis, isotopic labeling has been crucial for:

Elucidating the Biosynthetic Pathway: Early studies using isotopically labeled precursors helped to establish the key intermediates in the fosfomycin biosynthetic pathway, including the role of 2-HPPA.

Determining the Origin of Atoms: Isotope labeling experiments have shown that the oxygen atom in the epoxide ring of fosfomycin originates from the hydroxyl group of 2-HPPA, and not from molecular oxygen, which was a critical finding for understanding the unusual epoxidation mechanism catalyzed by HppE. acs.org

Probing Reaction Mechanisms: The use of deuterium-labeled 2-HPPA has allowed for the investigation of kinetic isotope effects, which can provide information about the rate-determining steps in the enzymatic reaction and the nature of transition states. acs.org

Biological and Ecological Roles Non Therapeutic of 2 Hydroxypropylphosphonic Acid

Occurrence in Microbial and Plant Systems

2-Hydroxypropylphosphonic acid (HPP) is not typically found as a free, abundant compound in nature; its primary significance lies in its role as a key metabolic intermediate in specific biosynthetic pathways within microorganisms. msu.ruportlandpress.com It is most notably a precursor in the production of the antibiotic fosfomycin (B1673569), which is synthesized by various species of Streptomyces and Pseudomonas. pnas.orgnih.gov In these organisms, HPP is formed from the reduction of phosphonoacetaldehyde (B103672), which itself is derived from phosphonopyruvate (B1221233). msu.ruportlandpress.com

The biosynthesis pathway leading to fosfomycin involves several enzymatic steps, with this compound being the direct substrate for the final epoxidation step. portlandpress.comnih.gov While phosphonates, the class of compounds to which HPP belongs, have been detected in a wide range of organisms including plants and even humans, their presence in these higher organisms is often attributed to dietary assimilation rather than de novo synthesis. nih.gov There is limited evidence for the endogenous production of 2-HPP in plant systems. scispace.com Its occurrence is firmly established within the metabolic framework of certain bacteria as part of secondary metabolite production. msu.ru

Table 1: Key Intermediates in the Microbial Biosynthesis of Fosfomycin

| Precursor/Intermediate | Subsequent Product | Organism Type |

| Phosphoenolpyruvate (B93156) (PEP) | Phosphonopyruvate | Streptomyces, Pseudomonas |

| Phosphonopyruvate | Phosphonoacetaldehyde | Streptomyces, Pseudomonas |

| Phosphonoacetaldehyde | (S)-2-Hydroxypropylphosphonic acid | Streptomyces |

| (S)-2-Hydroxypropylphosphonic acid | Fosfomycin | Streptomyces, Pseudomonas |

Role in Microbial Communication or Defense Mechanisms

The principal role of this compound in microbial ecology is as a crucial precursor to a chemical defense molecule. portlandpress.com It is the penultimate intermediate in the biosynthesis of fosfomycin, a clinically significant antibiotic with a broad spectrum of activity. acs.orgnih.gov The production of fosfomycin provides the synthesizing organism, such as Streptomyces wedmorensis or Pseudomonas syringae, with a competitive advantage by inhibiting the growth of other surrounding microorganisms. msu.runih.gov It achieves this by disrupting bacterial cell wall synthesis in competing microbes. pnas.org Therefore, the synthesis of 2-HPP is an integral part of this microbial defense strategy.

There is no direct evidence to suggest that this compound itself functions as a signaling molecule in microbial communication systems like quorum sensing. frontiersin.orgnih.gov Quorum sensing in bacteria such as P. aeruginosa involves specific small molecules like acyl-homoserine lactones (AHLs) that bacteria secrete to monitor population density and coordinate group behaviors, including the production of virulence factors and antibiotics. frontiersin.orgnih.gov While the regulatory networks that control antibiotic synthesis may be linked to quorum sensing, 2-HPP is the product of such a regulated pathway, not the signal itself. nih.gov

Environmental Fate and Biodegradation Pathways

The environmental fate of this compound is largely dictated by its chemical structure, specifically the presence of a direct carbon-to-phosphorus (C-P) bond. msu.ru This bond is exceptionally stable and resistant to cleavage by common environmental processes such as simple chemical hydrolysis, photolysis, or thermal decomposition. msu.ru Consequently, the primary mechanism for the breakdown of 2-HPP and other phosphonates in the environment is biodegradation by microorganisms. msu.runih.gov

Only prokaryotic microorganisms and certain lower eukaryotes possess the specialized enzymatic machinery required to break the C-P bond. msu.ru While specific biodegradation pathways for 2-HPP are not extensively detailed in isolation, the general mechanisms for phosphonate (B1237965) degradation are known. Microorganisms can utilize phosphonates as a source of phosphorus for growth, especially under phosphate-limiting conditions. cabidigitallibrary.org This process involves enzymes, such as those in the C-P lyase pathway, that can cleave the C-P bond to release inorganic phosphate (B84403). msu.ru The persistence of 2-HPP in a given environment will therefore depend on the presence and activity of a competent microbial community capable of phosphonate metabolism. nih.govmdpi.com

Interaction with Soil Microorganisms and Nutrient Cycling

In soil ecosystems, this compound and other organophosphonates can play a role in nutrient cycling, particularly the phosphorus cycle. plantarc.com Phosphorus is an essential nutrient that is often a limiting factor for plant and microbial growth because it is frequently present in insoluble mineral forms. nih.gov Soil microorganisms are pivotal in making phosphorus available through the mineralization of organic phosphorus compounds. cabidigitallibrary.orgmdpi.com

Potential as a Research Tool in Biochemical Studies

This compound has served as an invaluable research tool in the field of biochemistry, primarily for elucidating novel enzymatic mechanisms. acs.orgnih.gov Its most significant use has been as the natural substrate for studying the enzyme (S)-2-hydroxypropylphosphonic acid epoxidase (HppE), which catalyzes the final, chemically extraordinary step in fosfomycin biosynthesis. pnas.orgwikipedia.org This reaction involves the conversion of the secondary alcohol in (S)-HPP into an epoxide ring, a transformation that is effectively a dehydrogenation. pnas.orgacs.org

Researchers have used 2-HPP and its stereoisomers and isotopically labeled versions to probe the HppE reaction mechanism in detail. nih.govnih.gov For example, experiments using HPP labeled with ¹⁸O in its hydroxyl group demonstrated conclusively that this oxygen atom is retained in the final fosfomycin product. nih.govnih.gov This finding ruled out mechanisms involving molecular oxygen and established a unique pathway of biological epoxide formation. nih.gov These studies have revealed that HppE is a novel non-heme iron-dependent enzyme, and the use of HPP as a substrate has been critical to understanding how it binds and is processed at the enzyme's active site. acs.orgnih.gov

Table 2: Use of 2-HPP in Biochemical Research

| Research Application | Finding | Significance |

| Substrate for HppE Enzyme Assays | (S)-2-HPP is converted to fosfomycin, while (R)-2-HPP is oxidized to 2-oxopropylphosphonic acid. nih.gov | Elucidated the stereospecificity and catalytic activity of the HppE enzyme. nih.gov |

| Isotopic Labeling Studies (¹⁸O) | The hydroxyl oxygen of HPP is directly incorporated into the epoxide ring of fosfomycin. nih.govnih.gov | Revealed a unique dehydrogenation mechanism for epoxide formation, distinct from typical oxygenase pathways. nih.govacs.org |

| Spectroscopic Studies (EPR) | Binding of HPP to the iron center of HppE perturbs the metal's environment. acs.orgnih.gov | Provided insight into the structure of the enzyme's active site and the role of the iron cofactor in catalysis. acs.org |

Microbial Resistance Mechanisms to Phosphonic Acid Analogs Biochemical Focus

Enzymatic Inactivation Mechanisms (e.g., Phosphonate (B1237965) Hydrolases)

A primary mechanism of resistance involves the chemical modification of the phosphonate antibiotic by specific enzymes, rendering it inactive. This strategy is exemplified by the fosfomycin (B1673569) resistance enzymes, which are metalloenzymes that catalyze the opening of the antibiotic's reactive epoxide ring. asm.org

Three main classes of fosfomycin-inactivating enzymes have been identified: FosA, FosB, and FosX. nih.gov These enzymes, while all targeting the same molecule, utilize different co-substrates and are found in different types of bacteria. nih.gov

FosA: This enzyme is typically found in Gram-negative bacteria and was first identified on a resistance plasmid. nih.gov It utilizes glutathione (B108866) (GSH) and a divalent metal ion, such as Mn²⁺, to open the epoxide ring of fosfomycin. The activity of FosA is significantly enhanced by monovalent cations like K⁺. nih.gov

FosB: In contrast to FosA, FosB is found in Gram-positive bacteria. nih.gov It catalyzes a similar ring-opening reaction but uses L-cysteine as the thiol co-substrate.

FosX: This enzyme, also found in Gram-negative bacteria, employs a different catalytic strategy. Instead of a thiol co-substrate, FosX uses water to hydrolyze the epoxide ring. nih.gov

While these enzymes are highly effective against fosfomycin, their activity against other phosphonates, including 2-hydroxypropylphosphonic acid, is not as well-characterized. However, the existence of phosphonate hydrolases, which can cleave the stable carbon-phosphorus (C-P) bond, suggests that enzymatic degradation is a viable resistance strategy against a broader range of phosphonic acid compounds. Phosphonate hydrolases like phosphonopyruvate (B1221233) hydrolase (PPH), phosphonoacetate hydrolase (PAH), and phosphonoacetaldehyde (B103672) hydrolase (PaldH) act on substrates with an electron-withdrawing β-carbonyl group, which facilitates the cleavage of the C-P bond.

Target Enzyme Mutations Leading to Resistance

Another significant mechanism of resistance is the alteration of the drug's molecular target through mutation. rsc.org For phosphonate antibiotics that act as enzyme inhibitors, mutations in the target enzyme can reduce the binding affinity of the inhibitor, thereby conferring resistance. nih.govrsc.org

In the case of fosfomycin, the target is the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.comasm.org Fosfomycin acts as an analog of phosphoenolpyruvate (B93156) (PEP) and irreversibly inhibits MurA by forming a covalent bond with a cysteine residue (Cys115) in the active site. rsc.orgmdpi.comasm.org

Resistance can arise from mutations that alter this critical cysteine residue. For example, substituting Cys115 with an aspartate (Asp) in E. coli MurA results in a fully functional enzyme that is completely insensitive to fosfomycin. rsc.orgmdpi.com This specific mutation is found naturally in the MurA proteins of bacteria that are intrinsically resistant to fosfomycin, such as Mycobacterium tuberculosis and Chlamydia trachomatis. mdpi.com

Overproduction of the target enzyme can also lead to resistance. By increasing the cellular concentration of MurA, bacteria can effectively titrate out the inhibitor, allowing a sufficient amount of the enzyme to remain active for cell wall synthesis. rsc.org

For other phosphonate analogs, such as fosmidomycin (B1218577), which targets 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr), resistance mutations have also been identified. For instance, a mutation leading to a Ser222 to Thr (S222T) substitution in E. coli Dxr confers resistance to fosmidomycin by altering the inhibitor's binding site. wustl.edu

Efflux Pump Systems and Transport Mechanisms

Bacteria can also develop resistance by actively pumping the phosphonic acid analog out of the cell or by reducing its uptake in the first place. nih.govmdpi.com

Impaired Transport: Since many phosphonate antibiotics are hydrophilic, they rely on specific transport systems to enter the bacterial cell. nih.gov Mutations that inactivate or downregulate these transporters can significantly reduce the intracellular concentration of the antibiotic, leading to resistance. nih.govmdpi.com

Fosfomycin, for example, is primarily taken up by two transport systems in E. coli: the glycerol-3-phosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT). rsc.orgmdpi.com Mutations in the genes encoding these transporters are a major cause of fosfomycin resistance in clinical isolates. nih.govmdpi.com Inactivation of glpT is a common finding in fosfomycin-resistant E. coli and is the sole target for resistance mutations in P. aeruginosa, which lacks the UhpT system. mdpi.com The expression of these transporters is often regulated by the cell's metabolic state, such as the levels of cyclic AMP (cAMP), meaning that mutations in regulatory genes can also lead to reduced uptake and resistance. nih.govrsc.org

Genetic Determinants of Resistance and Horizontal Gene Transfer

The genes conferring resistance to phosphonic acid analogs can be located on the bacterial chromosome or on mobile genetic elements like plasmids. nih.gov The presence of resistance genes on plasmids is of particular concern as it allows for their rapid dissemination among different bacterial species and genera through horizontal gene transfer (HGT). nih.govelifesciences.orgbiorxiv.org

HGT is a major driver of microbial evolution and adaptation, allowing bacteria to quickly acquire new traits, including antibiotic resistance. elifesciences.orgbiorxiv.org The transfer of resistance genes can occur through several mechanisms, including conjugation (transfer of plasmids), transformation (uptake of naked DNA), and transduction (transfer by bacteriophages).

The discovery of fosfomycin resistance enzymes like FosA on plasmids highlights the role of HGT in spreading resistance to this antibiotic. nih.gov Studies have shown that genes related to phosphonate metabolism and transport are frequently found in regions of the genome known as genomic islands, which are often associated with horizontal gene transfer. pnas.org The presence of transposases, enzymes that facilitate the movement of genetic material, near phosphonate biosynthesis genes further supports the idea that these traits are frequently exchanged among microbial communities. pnas.org

The analysis of bacterial genomes from diverse environments has revealed extensive HGT of genes involved in micronutrient transport, including phosphonates. elifesciences.orgbiorxiv.org This suggests that the ability to utilize or resist phosphonates is an ecologically important trait that is actively shared among bacteria.

Strategies to Overcome Resistance in Research Contexts (e.g., analog design)

Overcoming microbial resistance to phosphonic acid analogs is a significant challenge that is being addressed through various research strategies. nih.govresearchgate.net One of the most promising approaches is the rational design of new analogs that can evade existing resistance mechanisms. researchgate.net

Analog Design: By understanding the biochemical mechanisms of resistance, chemists can design new phosphonate derivatives with modified structures. researchgate.net The goal is to create molecules that are still effective at inhibiting their target but are no longer recognized by inactivating enzymes or efflux pumps. nih.gov This can involve:

Modifying the core scaffold: Altering the chemical structure of the phosphonate to prevent its recognition and degradation by enzymes like FosA or FosX.

Creating prodrugs: A prodrug is an inactive or less active molecule that is converted into the active drug within the bacterial cell. researchgate.netnih.gov This strategy can be used to bypass transport-related resistance. For example, by masking the charged phosphonate group with a lipophilic moiety, the prodrug can more easily diffuse across the cell membrane. researchgate.netnih.gov Once inside, the masking group is cleaved by intracellular enzymes, releasing the active phosphonate antibiotic. nih.gov The pivaloyloxymethyl (POM) prodrug strategy has been successfully used to increase the cellular permeability and activity of fosmidomycin analogs. nih.gov

Developing bioisosteres: This involves replacing the phosphonate group with another chemical group that has similar steric and electronic properties but is not susceptible to the same resistance mechanisms. researchgate.netrsc.org For example, α-fluorinated phosphonates can be better mimics of the phosphate (B84403) group and may have altered interactions with resistance enzymes. rsc.org

Inhibitors of Resistance Mechanisms: Another strategy is to develop compounds that inhibit the resistance mechanisms themselves. This includes:

Efflux pump inhibitors (EPIs): These are molecules that block the activity of efflux pumps, thereby restoring the intracellular concentration and efficacy of the antibiotic. biorxiv.org

Inhibitors of inactivating enzymes: Developing compounds that specifically inhibit enzymes like FosA could be used in combination with fosfomycin to overcome this type of resistance.

These research strategies, focused on understanding and circumventing the biochemical basis of resistance, are crucial for the continued development of phosphonic acid analogs as effective therapeutic agents.

Future Directions and Emerging Research Avenues for 2 Hydroxypropylphosphonic Acid Research

Development of Novel Biosynthetic Approaches for Phosphonates

The biosynthesis of phosphonate (B1237965) natural products, a class of compounds that includes 2-hydroxypropylphosphonic acid, is a treasure trove of unusual and novel biochemistry. nih.govhawaii.edu Future research is increasingly focused on harnessing and manipulating these pathways to generate new and improved phosphonate compounds. A key area of development is the discovery and characterization of new biosynthetic gene clusters. pnas.org Large-scale genome mining of actinomycetes, for instance, has already identified numerous distinct gene clusters likely to produce unknown phosphonates, suggesting a vast, untapped potential for new discoveries. pnas.org

A significant breakthrough in understanding phosphonate biosynthesis was the identification of the enzyme phosphoenolpyruvate (B93156) (PEP) mutase (PepM), which catalyzes the initial C-P bond formation in most known pathways. nih.govnih.gov However, the unfavorable thermodynamics of this reaction necessitate a subsequent, essentially irreversible step to drive the pathway forward. nih.govasm.org Recent studies have revealed novel strategies employed by different organisms to overcome this hurdle. For example, the biosynthesis of phosphonothrixin (B1250619) utilizes the reduction of phosphonopyruvate (B1221233) (PnPy) to phosphonolactate (PnLac) to pull the initial reaction forward. asm.org This differs from other pathways that might use condensation with acetyl-CoA. nih.gov

The discovery of such diverse strategies opens up avenues for developing novel biosynthetic approaches. By understanding the unique enzymatic transformations within these pathways, scientists can engineer strains to overproduce specific phosphonates or even create hybrid pathways to generate entirely new molecules. asm.org For example, the biosynthetic pathway for phosphonothrixin involves the intermediate 2,3-dihydroxypropylphosphonic acid (DHPPA), which is also an intermediate in the biosynthesis of valinophos. asm.orgnih.gov This shared intermediate highlights the modular nature of these pathways and the potential for combinatorial biosynthesis.

Furthermore, research into the catabolism of phosphonates is providing additional tools for biosynthetic engineering. Organisms have evolved multiple strategies to break the stable C-P bond, including hydrolytic, oxidative, and reductive processes. nih.gov The C-P lyase pathway, for instance, involves a complex radical-SAM protein that cleaves unactivated phosphonates. nih.gov Understanding these catabolic enzymes could allow for their use in biocatalytic processes or for the development of screens to identify new phosphonate-producing organisms.

| Pathway Name | Key Enzyme(s) | Driving Reaction | Precursor(s) | Intermediate(s) | Final Product(s) |

| Fosfomycin (B1673569) Biosynthesis | PEP mutase, PnPy decarboxylase, HPP epoxidase | PnPy decarboxylation | Phosphoenolpyruvate | Phosphonopyruvate, (S)-2-Hydroxypropylphosphonic acid | Fosfomycin |

| Phosphonothrixin Biosynthesis | PEP mutase, PnLac dehydrogenase | PnPy reduction | Phosphoenolpyruvate | Phosphonopyruvate, Phosphonolactate, 2,3-Dihydroxypropylphosphonic acid | Phosphonothrixin |

| Valinophos Biosynthesis | PEP mutase | - | Phosphoenolpyruvate | 2,3-Dihydroxypropylphosphonic acid | Valinophos |

Exploration of New Biochemical Targets and Pathways

The structural similarity of phosphonates to phosphate (B84403) esters and carboxylic acids allows them to act as potent and specific inhibitors of a wide range of enzymes. hawaii.edunih.gov This mimicry is the basis for their diverse biological activities and makes them a promising source for the discovery of new drug targets and for probing biochemical pathways. hawaii.edufrontiersin.org A primary area of exploration is the identification of enzymes that metabolize phosphate and pyrophosphate substrates. frontiersin.org

Nitrogen-containing bisphosphonates, for example, are well-known inhibitors of farnesyl pyrophosphate synthase, a key enzyme in the isoprenoid biosynthetic pathway, and are used to treat bone-resorption disorders. frontiersin.org This pathway is also a potential target for anticancer drugs, highlighting the potential for phosphonates to be repurposed for new therapeutic applications. frontiersin.org

Furthermore, phosphonates can act as transition-state inhibitors, mimicking the tetrahedral intermediate formed during the hydrolysis of amides and esters. frontiersin.org This property makes them effective inhibitors of proteases and other hydrolases. researchgate.net The vast number of metabolic pathways that rely on phosphate esters and carboxylic acids suggests that the range of potential targets for phosphonate inhibitors is extensive. hawaii.eduasm.org

The biosynthesis of fosfomycin from (S)-2-hydroxypropylphosphonic acid is catalyzed by the enzyme (S)-2-hydroxypropylphosphonic acid epoxidase (HppE). acs.orgnih.govnih.gov This enzyme is a non-heme iron-dependent epoxidase that catalyzes a unique dehydrogenation reaction. nih.govpnas.orgnih.gov Understanding the mechanism of HppE and other enzymes in phosphonate biosynthetic pathways can reveal new enzymatic functions and potential targets for inhibition. pnas.org For instance, HppE from Pseudomonas syringae has been shown to catalyze the epoxidation of (S)-HPP to fosfomycin and the oxidation of (R)-HPP to 2-oxopropylphosphonic acid, demonstrating stereospecificity that can be exploited in drug design. acs.org

The exploration of new biochemical targets is not limited to enzymes. Phosphonates can also interfere with regulatory processes controlled by protein phosphorylation and proteolysis. hawaii.edu The ability to design phosphonate inhibitors for specific kinases or phosphatases could provide powerful tools for studying signaling pathways and for developing new therapies for diseases such as cancer and inflammatory disorders.

Rational Design of Next-Generation Phosphonic Acid Derivatives for Research

The rational design of novel phosphonic acid derivatives is a burgeoning field driven by an increasing understanding of their structure-activity relationships and the availability of advanced computational and synthetic methods. researchgate.netfrontiersin.org A key strategy involves the use of the phosphonate motif as a bioisosteric replacement for the more labile phosphate group in natural compounds, thereby enhancing enzymatic stability. frontiersin.org This approach has been successfully applied to the design of antiviral and anticancer nucleoside phosphonates. frontiersin.org

Structure-based drug design, utilizing X-ray crystallography and computational modeling, is a powerful tool for creating potent and selective inhibitors. researchgate.net By understanding the binding interactions of phosphonate inhibitors with their target enzymes, researchers can design new derivatives with improved affinity and specificity. researchgate.netfrontiersin.org For example, the crystal structures of tyrosyl-DNA phosphodiesterase 1 (TDP1) complexed with phosphonic acid-containing inhibitors have provided valuable insights for the development of new anticancer agents that can potentiate the effects of topoisomerase I inhibitors. frontiersin.org

The synthesis of phosphonic acid derivatives has been advanced by the development of new chemical reactions and methodologies. The Arbuzov reaction, for instance, is a versatile method for forming the C-P bond and has been used to prepare a variety of phosphonate analogs. mdpi.com Additionally, one-pot multicomponent reactions, such as the Groebke–Blackburn–Bienayme reaction, have streamlined the synthesis of complex phosphonate-containing molecules. frontiersin.org

The development of "dynamically chiral" phosphonic acid inhibitors represents an innovative approach to overcoming drug resistance. nih.gov These molecules can interconvert between enantiomers, allowing them to adapt to the active site of the target enzyme, a particularly useful feature for inhibiting enzymes like metallo-β-lactamases that are prone to resistance mutations. nih.gov

Furthermore, the design of phosphonopeptides, where a phosphonic acid group replaces a carboxylic acid or is incorporated into the side chain, has yielded potent inhibitors of various enzymes with applications in medicine and agriculture. rsc.org These mimetics can act as false substrates for enzymes involved in amino acid metabolism. rsc.org

| Derivative Class | Design Strategy | Potential Application |

| Nucleoside Phosphonates | Bioisosteric replacement of phosphate | Antiviral, Anticancer |

| Imidazopyridine Phosphonic Acids | Structure-based design | Anticancer (TDP1 inhibitors) |

| Dynamically Chiral Phosphonic Acids | Adaptive inhibition | Antibacterial (Metallo-β-lactamase inhibitors) |

| Phosphonopeptides | Mimicry of amino acids/peptide bonds | Antimicrobial, Herbicidal, Enzyme inhibition |

Integration of Omics Technologies in Mechanistic Studies (e.g., metabolomics, proteomics)

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the study of this compound and other phosphonates. nih.govfrontiersin.org These high-throughput approaches provide a systems-level understanding of the metabolic networks and cellular responses influenced by these compounds. frontiersin.org

Genomics and transcriptomics are crucial for identifying the biosynthetic gene clusters responsible for producing phosphonates and for understanding how their expression is regulated. nih.govd-nb.info By comparing the genomes and transcriptomes of phosphonate-producing and non-producing organisms, researchers can pinpoint the genes involved in their synthesis and uncover novel enzymatic functions. pnas.orgnih.gov